

# A Technical Guide to the Spectroscopic Analysis of Chrysanthemic Acid

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This document provides a comprehensive overview of the spectroscopic data for **chrysanthemic acid**, a key component of natural and synthetic insecticides. The guide is intended for researchers, scientists, and professionals in drug development, offering detailed data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), alongside the experimental protocols for these analyses.

#### Introduction

**Chrysanthemic acid** is a monoterpenoid and a member of the cyclopropane family. Its esters, known as pyrethrins and pyrethroids, are highly valued for their insecticidal properties.[1] The molecule exists as four stereoisomers. The (+)-trans isomer, (1R,3R)-**chrysanthemic acid**, is the acidic component of the natural insecticide pyrethrin I, found in chrysanthemum flowers.[1] Accurate spectroscopic analysis is crucial for its identification, characterization, and quality control in both natural extracts and synthetic preparations.

Molecular Formula: C<sub>10</sub>H<sub>16</sub>O<sub>2</sub>[2][3][4][5] Molecular Weight: 168.23 g/mol [3][4][5]

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure of **chrysanthemic acid**. Both <sup>1</sup>H (proton) and <sup>13</sup>C NMR provide critical information about the connectivity and chemical environment of atoms within the molecule.



The ¹H NMR spectrum of **chrysanthemic acid** shows distinct signals for the protons on the cyclopropane ring, the isobutenyl side-chain, the gem-dimethyl groups, and the carboxylic acid. The data presented below is for the (±)-trans isomer unless otherwise noted.

Proton Assignment	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Notes
Carboxylic Acid (-COOH)	~12.0	Singlet (broad)	-	Not always observed, depends on solvent and concentration.[2]
Vinylic Proton (- CH=)	~4.90	Doublet of Doublets	~8.0, 5.0	Chemical shift can vary. Another source reports ~5.10 ppm (d, J=8Hz).[6] The cis-isomer vinylic proton resonates further downfield. [6]
Cyclopropane Η (α to COOH)	~2.08	Doublet of Doublets	~8.0, 5.5	
Cyclopropane H (α to C=C)	~1.37	Doublet	~5.5	
Vinylic Methyls (=C(CH₃)₂)	1.70	Singlet	-	Two overlapping singlets for the two methyl groups.
gem-Dimethyl (cis to COOH)	1.25	Singlet	-	
gem-Dimethyl (trans to COOH)	1.15	Singlet	-	







Note: Data compiled from spectra recorded in CDCl<sub>3</sub>. Chemical shifts can vary slightly based on solvent and spectrometer frequency.[2]

The <sup>13</sup>C NMR spectrum of **chrysanthemic acid** displays ten signals, corresponding to the ten carbon atoms in the molecule. However, due to structural similarities, some sources report nine distinct signals, implying an overlap of resonances.[7] The chemical shifts provide insight into the carbon framework.



Carbon Assignment	Chemical Shift (δ) ppm (trans-isomer)	Chemical Shift (δ) ppm (cis-isomer)	Notes
Carboxylic Acid (C=O)	~179.0	~178.0	
Vinylic Quaternary (=C<)	~135.0	~134.5	_
Vinylic CH (-CH=)	~122.0	~122.5	_
Cyclopropane C (α to COOH)	~32.5	~33.0	-
Cyclopropane C (α to C=C)	~31.0	~29.0	
Quaternary Cyclopropane C	~29.0	~30.0	
Vinylic Methyl (=C(CH <sub>3</sub> ) <sub>2</sub> )	~25.5	~25.0	_
Vinylic Methyl (=C(CH <sub>3</sub> ) <sub>2</sub> )	~18.5	~18.0	
gem-Dimethyl (C-4)	~22.5	~28.6	Chemical shifts for gem-dimethyl carbons are notably different between isomers.[8]
gem-Dimethyl (C-5)	~20.2	~14.8	Chemical shifts for gem-dimethyl carbons are notably different between isomers.[8]

# **Infrared (IR) Spectroscopy**

IR spectroscopy is used to identify the functional groups present in **chrysanthemic acid**. The spectrum is characterized by strong absorptions corresponding to the carboxylic acid and alkene moieties.



Vibrational Mode	Frequency (cm <sup>-1</sup> )	Intensity	Notes
O-H Stretch (Carboxylic Acid)	3300 - 2500	Strong, Broad	Characteristic broad absorption due to hydrogen bonding.
C-H Stretch (Vinylic)	~3100	Medium	Indicates =C-H bond. [9]
C-H Stretch (Aliphatic)	3000 - 2850	Medium	From methyl and cyclopropane C-H bonds.
C=O Stretch (Carboxylic Acid)	~1720	Strong	A very prominent peak indicating the carbonyl group.[9]
C=C Stretch (Alkene)	~1600	Medium	Indicates the isobutenyl double bond.[9]

## **Mass Spectrometry (MS)**

Mass spectrometry provides information about the molecular weight and fragmentation pattern of **chrysanthemic acid**, aiding in its identification and structural confirmation.

m/z (mass-to-charge ratio)	Relative Intensity (%)	Assignment
168	36.3	[M] <sup>+</sup> (Molecular Ion)
153	27.2	[M - CH <sub>3</sub> ] <sup>+</sup>
123	100.0	[M - COOH]+ (Base Peak)[6]
81	63.5	Fragmentation of cyclopropane ring[4][6]
67	-	Further fragmentation[6]
43	32.7	[C <sub>3</sub> H <sub>7</sub> ]+



Note: Data corresponds to Electron Ionization (EI) Mass Spectrometry.[4]

### **Experimental Protocols**

The following are generalized protocols for obtaining the spectroscopic data for **chrysanthemic acid**.

- Instrumentation: A high-field NMR spectrometer (e.g., Bruker 300 MHz or Varian 100 MHz) is used.[8][10]
- Sample Preparation: Approximately 5-10 mg of **chrysanthemic acid** is dissolved in ~0.7 mL of a deuterated solvent, typically chloroform-d (CDCl<sub>3</sub>), in a standard 5 mm NMR tube.
- Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0.00 ppm).[10]
- Data Acquisition: For ¹H NMR, a standard single-pulse experiment is performed. For ¹³C NMR, a proton-decoupled experiment is typically run to simplify the spectrum. Data is acquired in Fourier transform mode.[8]
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
- Sample Preparation: The sample can be prepared as a thin film on a salt plate (e.g., NaCl or KBr) by dissolving the acid in a volatile solvent and allowing it to evaporate. Alternatively, a KBr pellet can be made by grinding a small amount of the sample with dry KBr powder and pressing it into a disk.
- Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm<sup>-1</sup>. A background spectrum is taken first and automatically subtracted from the sample spectrum.
- Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS), for example, a Shimadzu QP-2010 system.[11]
- Sample Preparation: The sample is dissolved in a volatile organic solvent like methyl tertbutyl ether (MTBE) or ethyl acetate.[11] The concentration should be in the low ppm range.
- Chromatographic Separation:

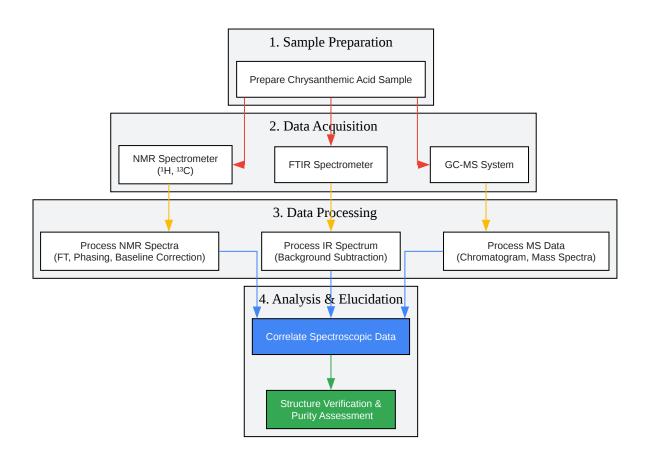


- $\circ$  Column: A nonpolar capillary column, such as an Rxi-5Sil (30 m  $\times$  0.25 mm  $\times$  0.25  $\mu$ m), is commonly used.[11]
- Carrier Gas: Helium is used as the carrier gas.[11]
- Temperature Program: A typical oven program starts at 50°C, holds for a few minutes,
   then ramps up to 300°C to ensure elution of the compound.[11]
- · Mass Analysis:
  - Ionization: Electron Ionization (EI) at 70 eV is standard.[4]
  - Detection: The mass analyzer scans a mass range (e.g., m/z 40-500) to detect the molecular ion and its fragments.

# **Visualization of Analytical Workflow**

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like **chrysanthemic acid**.





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Caption: General workflow for spectroscopic analysis of chrysanthemic acid.

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